molecular formula C15H20N2O4 B4449738 2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B4449738
M. Wt: 292.33 g/mol
InChI Key: VXCRDHAXAIKGBV-UHFFFAOYSA-N
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Description

2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a unique structure that includes a morpholine ring and a tetrahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps, starting with the preparation of the morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction may proceed through nucleophilic substitution or condensation reactions, depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-13(16-7-9-21-10-8-16)5-6-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCRDHAXAIKGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 2
2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 4
2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(3-Morpholin-4-yl-3-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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